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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

deep silicon etching. Here, you will find detailed information on how to control profile angles,

troubleshoot common issues, and implement effective experimental protocols.

Frequently Asked Questions (FAQs)
Q1: How can I achieve perfectly vertical (90-degree) sidewalls in my deep silicon etch?

A1: Achieving perfectly vertical sidewalls, a critical requirement for many MEMS and TSV

applications, involves a fine balance between the etching and passivation steps in the Bosch

process. The key is to optimize process parameters to ensure that the passivation layer

effectively protects the sidewalls from lateral etching without building up excessively. Cryogenic

etching is another method that can produce highly vertical and smooth sidewalls.

Key parameters to adjust in a Bosch process include:

SF6 and C4F8 Gas Flow Rates: The ratio of the etching gas (SF6) to the passivation gas

(C4F8) is crucial. A balanced ratio ensures sufficient etching in the vertical direction while

protecting the sidewalls.

RF Bias Power: Higher bias power increases the directionality of the ions, which helps in

achieving anisotropy and vertical profiles.[1][2] However, excessively high bias power can

lead to sidewall damage.[1][2]
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ICP Power: Higher Inductively Coupled Plasma (ICP) power increases the plasma density,

leading to higher etch rates. Its effect on the profile angle needs to be balanced with other

parameters.

Chamber Pressure: Lower chamber pressure generally leads to more directional ion

bombardment, favoring vertical profiles.[3]

Etch and Passivation Cycle Times: Shorter cycles can reduce scalloping and improve

sidewall smoothness, contributing to a more vertical profile.

Q2: My etched profile is showing a positive taper (wider at the top). What are the likely causes

and how can I fix it?

A2: A positive or "retrograde" profile is typically caused by excessive passivation. The

passivation layer at the top of the feature becomes too thick, preventing the etchant from

reaching the bottom of the trench effectively.

Troubleshooting Steps:

Decrease C4F8 Flow Rate: Reduce the flow rate of the passivation gas (C4F8) to decrease

the thickness of the polymer layer deposited on the sidewalls.

Increase SF6 Flow Rate: Increase the flow of the etching gas (SF6) to enhance the removal

of the passivation layer at the bottom of the trench and increase the lateral etch rate.

Increase RF Bias Power: A higher bias power will increase the ion energy, helping to clear

the passivation layer at the bottom of the feature more effectively.

Adjust Cycle Times: Decrease the passivation step time or increase the etch step time to

shift the balance towards more etching.

Q3: I am observing a negative or re-entrant taper (wider at the bottom). How can I correct this?

A3: A re-entrant profile is usually a sign of insufficient passivation, where the etching gas (SF6)

is too aggressive and undercuts the passivation layer, especially at the bottom of the feature.[4]

[5]
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Troubleshooting Steps:

Increase C4F8 Flow Rate: Increase the passivation gas flow to deposit a thicker, more

protective polymer layer on the sidewalls.

Decrease SF6 Flow Rate: Reduce the etchant gas flow to lessen the chemical etching

component that causes undercutting.[6]

Decrease RF Bias Power: Lowering the bias power can sometimes reduce ion scattering at

the bottom of the trench, which can contribute to undercutting.

Optimize Chamber Pressure: Increasing the pressure can sometimes lead to a more

isotropic etch, which in a controlled manner can counteract a re-entrant profile, but this

needs careful tuning.

Q4: How can I intentionally create a tapered profile with a specific angle?

A4: Creating a controlled tapered profile is often desired for applications like photonics, micro-

optics, and some MEMS devices.[7] This can be achieved by intentionally creating an

imbalance between the etching and passivation steps.

Methods for Creating a Tapered Profile:

Modified Bosch Process: By adjusting the SF6/C4F8 ratio, you can control the degree of

tapering. A higher C4F8 flow rate or longer passivation time will lead to a more positive taper.

[8]

Alternating Anisotropic and Isotropic Etching: A sequence of anisotropic (Bosch) and

isotropic (pure SF6) etch steps can be used to create a tapered profile. The final angle is

determined by the relative durations of these steps.[9]

Non-Bosch Process (Cryogenic Etching): In cryogenic etching, the sidewall profile can be

controlled by adjusting the O2 flow rate and substrate temperature.[10]

Quantitative Data Summary
The following tables summarize the impact of key process parameters on the resulting sidewall

angle based on data from various experimental studies. Please note that the exact results can
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vary depending on the specific equipment and other process conditions.

Table 1: Effect of SF6 and C4F8 Flow Rates on Sidewall Angle in a Non-Switching Pseudo-

Bosch Process[11]

SF6 Flow Rate (sccm) C4F8 Flow Rate (sccm)
Resulting Sidewall Angle
(θ)

20 40 > 90° (Positive Taper)

30 30 ~ 90° (Vertical)

40 20
< 90° (Negative

Taper/Undercut)

Table 2: General Influence of Bosch Process Parameters on Sidewall Profile[1][2][4][12][13]

Parameter
Increase in Parameter
Value

Decrease in Parameter
Value

SF6 Flow Rate
More isotropic etch, tends

towards negative taper

More anisotropic etch, tends

towards positive taper

C4F8 Flow Rate
Thicker passivation, tends

towards positive taper

Thinner passivation, tends

towards negative taper

RF Bias Power
More directional ions, tends

towards vertical/positive taper

Less directional ions, can lead

to undercut

Chamber Pressure
More scattering, can lead to

more isotropic etch

More directional ions, favors

anisotropic etch

Etch Cycle Time
More etching per cycle, can

lead to undercut

Less etching per cycle, can

improve verticality

Passivation Cycle Time
More passivation per cycle,

tends towards positive taper

Less passivation per cycle, can

lead to undercut
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Protocol 1: Achieving Vertical Sidewalls (90°) using the Bosch Process

This protocol provides a starting point for achieving vertical sidewalls. Parameters will likely

need to be fine-tuned for your specific system and feature geometry.

Wafer Preparation:

Start with a clean, dehydrated silicon wafer.

Apply and pattern your desired etch mask (e.g., photoresist, SiO2). Ensure the mask has

good adhesion and is thick enough for the desired etch depth.

Chamber Preparation:

Perform a chamber clean process as recommended by the equipment manufacturer to

ensure process repeatability.

Pre-condition the chamber with a short run of the intended etch process on a dummy

wafer.

Process Parameters (Starting Point):

ICP Power: 2000 W

RF Bias Power: 60 W

Chamber Pressure: 30 mTorr

Etch Step:

SF6 Flow: 130 sccm

O2 Flow: 13 sccm (often added to improve selectivity to photoresist)

Duration: 7 seconds

Passivation Step:

C4F8 Flow: 85 sccm
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Duration: 5 seconds

Wafer Temperature: 20°C

Etching and Analysis:

Run the process for the desired number of cycles to achieve the target depth.

After etching, perform a cross-sectional analysis using a Scanning Electron Microscope

(SEM).

Measure the sidewall angle. A common method involves measuring the top and bottom

widths of the feature and the etch depth, then using trigonometry to calculate the angle.[3]

[14][15][16]

Optimization:

If the profile is positively tapered, slightly decrease the C4F8 flow or the passivation time.

If the profile is negatively tapered, slightly increase the C4F8 flow or decrease the SF6

flow.

Make small, incremental changes to one parameter at a time and re-evaluate the profile.

Protocol 2: Creating a Tapered Profile using a Modified Bosch Process[9][17]

This protocol describes a method to create a controlled taper by alternating between

anisotropic and isotropic etch steps.

Wafer and Chamber Preparation: Follow steps 1 and 2 from Protocol 1.

Process Cycle Definition: Instead of a simple etch/passivate cycle, this process involves a

super-cycle consisting of:

A set number of standard anisotropic Bosch cycles (as in Protocol 1).

An isotropic etch step.

An optional O2 plasma clean step to remove passivation before the isotropic etch.
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Process Parameters (Example for a ~10-degree taper):

Anisotropic Bosch Cycle (repeat N times):

Use parameters similar to those in Protocol 1 for vertical etching.

Isotropic Etch Step (one cycle):

SF6 Flow: 100-200 sccm

RF Bias Power: 0-10 W (to minimize directionality)

ICP Power: 1500-2000 W

Duration: 2-5 seconds

Etching and Analysis:

The final taper angle will depend on the ratio of the total anisotropic etch depth to the total

isotropic etch depth.

Run the super-cycle repeatedly to achieve the desired total depth.

Analyze the profile using SEM as described in Protocol 1.

Optimization:

To increase the taper angle (make it less vertical), increase the duration of the isotropic

etch step or decrease the number of anisotropic cycles (N) within the super-cycle.

To decrease the taper angle (make it more vertical), decrease the duration of the isotropic

etch step or increase N.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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